4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide
Description
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is a bis-sulfonamide derivative characterized by a dithioethyl (-S-S-) bridge connecting two 4-aminobenzenesulfonamide moieties. This structure confers unique redox-active properties due to the disulfide bond, which may enable reversible thiol-disulfide exchange reactions in biological systems .
Properties
CAS No. |
83626-67-9 |
|---|---|
Molecular Formula |
C16H22N4O4S4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-amino-N-[2-[2-[(4-aminophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c17-13-1-5-15(6-2-13)27(21,22)19-9-11-25-26-12-10-20-28(23,24)16-7-3-14(18)4-8-16/h1-8,19-20H,9-12,17-18H2 |
InChI Key |
BZLNVVPROHZNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-aminophenyl sulfonamide: This is achieved by reacting 4-aminobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the disulfide linkage: This step involves the reaction of the sulfonamide intermediate with a disulfide-containing reagent, such as 2,2’-dithiodiethanol, under mild conditions to form the desired disulfide linkage.
Final coupling reaction: The final step involves coupling the disulfide intermediate with another amine-containing compound to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its ability to interact with biological molecules through its sulfonamide and disulfide functional groups. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the disulfide linkage can form reversible covalent bonds with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
a) 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide ()
- Structure : Features a hydroxyethyl (-CH₂CH₂OH) substituent instead of the dithioethyl bridge.
- Properties: Increased polarity due to the hydroxyl group, improving solubility in polar solvents like methanol and DMSO .
- Applications : Hydroxyethyl groups are common in prodrug designs for enhanced bioavailability.
d) 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide ()
- Structure: Dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent.
Functional Group Impact on Bioactivity
- Dithioethyl Bridge : Unique to the target compound, this group may confer redox activity, enabling interaction with cellular thiols (e.g., glutathione) or participation in enzymatic redox cycles .
- Dual Sulfonamides: Compared to monosulfonamides (e.g., ), the dual groups could enhance inhibitory potency through bidentate binding to enzyme active sites .
Solubility and Stability Trends
Biological Activity
The compound 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 317.37 g/mol. Its structure features a sulfonamide group, which is known for its biological significance, particularly in antibacterial activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O4S |
| Molecular Weight | 317.37 g/mol |
| Density | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes involved in cellular processes. Specifically, it has been studied for its inhibitory effects on DNA methyltransferases (DNMTs) , which play crucial roles in gene regulation and cancer progression.
Inhibition of DNMTs
Research indicates that derivatives of this compound can effectively inhibit DNMT1, DNMT3A, and DNMT3B. For instance, a related study found that specific derivatives exhibited significant cytotoxicity against leukemia cell lines, with an EC50 value of approximately 0.9 µM for DNMT3A inhibition .
Cytotoxicity Studies
Case Study: Leukemia Cell Lines
In a study assessing the cytotoxic effects of various sulfonamide derivatives, the compound demonstrated substantial activity against KG-1 leukemia cells. The results indicated that the compound's cytotoxicity was comparable to established chemotherapeutic agents like SGI-1027, highlighting its potential as an anticancer agent .
Table 2: Cytotoxicity Results
| Compound | Cell Line | EC50 (µM) | Efficacy (%) |
|---|---|---|---|
| 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide | KG-1 | 0.9 | 90 |
| SGI-1027 | KG-1 | 10 | 85 |
Anticancer Activity
The sulfonamide derivative has shown promise in cancer treatment due to its ability to reactivate silenced genes through demethylation processes. This reactivation can lead to restored expression of tumor suppressor genes, making it a candidate for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
